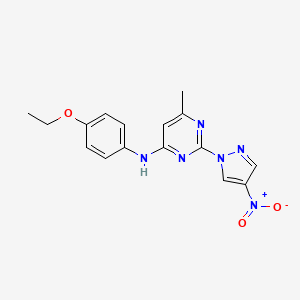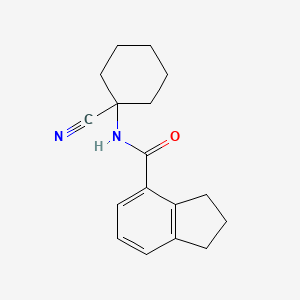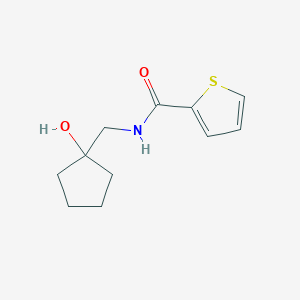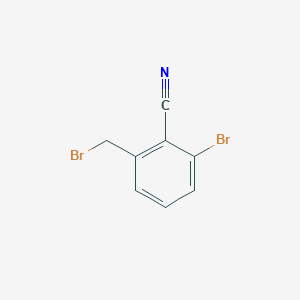![molecular formula C18H18N4O3 B2754922 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899745-98-3](/img/structure/B2754922.png)
1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, also known as EPPUM, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is not fully understood, but it is believed to involve the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. DHODH inhibition leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is its potential as a lead compound for the development of new anti-cancer drugs. Its ability to inhibit DHODH, a validated target for cancer therapy, makes it a promising candidate for further development. However, one limitation of this compound is its low solubility in water, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea. One area of interest is the development of more potent and selective DHODH inhibitors based on the structure of this compound. Another area of interest is the synthesis of this compound derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as materials science and organic electronics.
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Its ability to inhibit DHODH makes it a promising candidate for the development of new anti-cancer drugs. However, further research is needed to fully understand its mechanism of action and to optimize its properties for various applications.
Synthesemethoden
The synthesis of 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea involves a series of chemical reactions that start with the condensation of 2-ethoxyaniline with phthalic anhydride to form 2-(2-ethoxyphenyl)isoindoline-1,3-dione. This intermediate is then reacted with methylamine and formaldehyde to produce this compound. The overall yield of this process is around 50%.
Wissenschaftliche Forschungsanwendungen
1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to have anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In organic electronics, this compound has been used as a dopant for the synthesis of conductive polymers.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-16-10-6-5-9-14(16)20-18(24)19-11-15-12-7-3-4-8-13(12)17(23)22-21-15/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIPYYFSEFDVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)


![N-Boc-(+/-)-3-amino]hept-6-enoic acid](/img/structure/B2754843.png)

![2-Chloro-N-[2-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]propanamide](/img/structure/B2754846.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2754847.png)





![3,4-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2754861.png)
![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2754862.png)